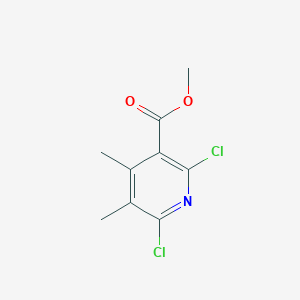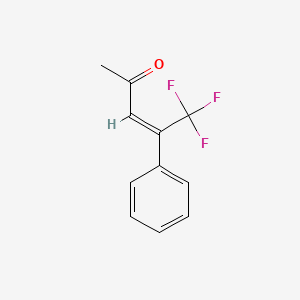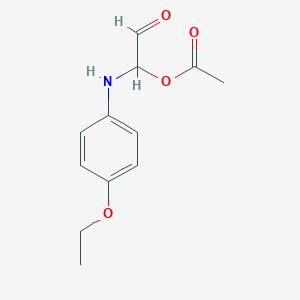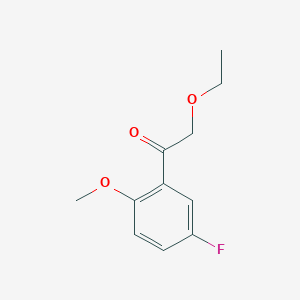
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine is a complex organic compound that belongs to the class of azido compounds. These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom. The structure of this compound includes a hexahydro-1H-1,6-epoxypyrrolizine ring system, which is a bicyclic structure containing both nitrogen and oxygen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Epoxypyrrolizine Ring: The initial step involves the formation of the hexahydro-1H-1,6-epoxypyrrolizine ring system through a cyclization reaction. This can be achieved using a suitable cyclizing agent under controlled conditions.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction. This step involves the reaction of the intermediate compound with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF), at an elevated temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the azido group to an amine group.
Substitution: Nucleophilic substitution reactions can occur, where the azido group is replaced by other nucleophiles such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), halides, hydroxides
Major Products Formed
Oxidation: Corresponding oxides
Reduction: Amine derivatives
Substitution: Halide or hydroxide substituted products
科学研究应用
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioorthogonal reagent, which can selectively react with biomolecules in living systems without interfering with native biochemical processes.
Medicine: Explored for its potential use in drug development, particularly in the design of targeted therapies and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine involves its ability to undergo selective chemical reactions with specific molecular targets. The azido group (-N₃) is highly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it valuable in bioconjugation and labeling applications.
相似化合物的比较
Similar Compounds
- **(1S,4aS,6S,7R,7aS)-7-(Acetyloxymethyl)-6,7-dihydroxy-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate
- Inonotin D
Uniqueness
(1S,6R,7R,7aS)-7-Azidohexahydro-1H-1,6-epoxypyrrolizine is unique due to its azido group, which imparts high reactivity and versatility in chemical reactions. This distinguishes it from other similar compounds that may lack the azido functionality and, consequently, the ability to participate in click chemistry reactions.
属性
分子式 |
C7H10N4O |
|---|---|
分子量 |
166.18 g/mol |
IUPAC 名称 |
(1R,3S,7S,8R)-8-azido-2-oxa-6-azatricyclo[4.2.1.03,7]nonane |
InChI |
InChI=1S/C7H10N4O/c8-10-9-6-5-3-11-2-1-4(12-5)7(6)11/h4-7H,1-3H2/t4-,5+,6-,7+/m0/s1 |
InChI 键 |
DBHRKAFVWRKTKR-BNHYGAARSA-N |
手性 SMILES |
C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N=[N+]=[N-] |
规范 SMILES |
C1CN2CC3C(C2C1O3)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
![(5-Methyl-2-[2-(morpholin-4-yl)ethoxy]phenyl)boranediol](/img/structure/B11756144.png)

![Ethyl 7-thioxo-6,7-dihydrothiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11756154.png)
![1,1'-(3,3'-Dimethyl-[1,1'-biphenyl]-4,4'-diyl)diurea](/img/structure/B11756159.png)
![1'-Methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde](/img/structure/B11756165.png)


![(2S)-2-[(pyrimidin-2-yl)amino]propanoic acid](/img/structure/B11756186.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11756189.png)
![2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B11756191.png)
![4-amino-5-[(diethylamino)methyl]-4H-1,2,4-triazol-3-yl sulfane](/img/structure/B11756194.png)

